2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide is a complex organic compound that features a spiro[chromene-2,4’-piperidine] core. This compound is notable for its unique structural characteristics, which include both chromene and piperidine moieties. These structural elements are often found in biologically active molecules, making this compound of significant interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common approach includes the condensation and cyclization reactions to form the spiro[chromene-2,4’-piperidine] core. The acetylation and subsequent etherification steps are then employed to introduce the acetyl and methoxyethyl groups, respectively .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others, allowing for the fine-tuning of the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.
Medicine: Its potential pharmacological activities, such as anticancer, antibacterial, and anti-inflammatory properties, are of significant interest.
Industry: The compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The chromene and piperidine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
2-oxospiro[indole-3,4’-dihydropyridine]: Shares the spiro structure but with different functional groups.
2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile: Another spiro compound with a chromene core but different substituents
Uniqueness
What sets 2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide apart is its specific combination of functional groups and the spiro[chromene-2,4’-piperidine] core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1014104-44-9 |
---|---|
Molecular Formula |
C20H26N2O6 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C20H26N2O6/c1-14(23)22-8-5-20(6-9-22)12-17(24)16-4-3-15(11-18(16)28-20)27-13-19(25)21-7-10-26-2/h3-4,11H,5-10,12-13H2,1-2H3,(H,21,25) |
InChI Key |
LOBPCKASQYXXMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.